molecular formula C36H62O9 B1671527 Ginsenoside Rh1 CAS No. 63223-86-9

Ginsenoside Rh1

Número de catálogo B1671527
Número CAS: 63223-86-9
Peso molecular: 638.9 g/mol
Clave InChI: RAQNTCRNSXYLAH-OUEXKMQZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ginsenoside Rh1 is a triterpene saponin originally found in species of Panax (ginseng) that exhibits neuroprotective, cognition enhancing, anti-obesity, anti-inflammatory, antioxidative, anti-metastatic, and anti-allergic activities . It enhances memory and learning, increasing neuronal survival in vivo .


Synthesis Analysis

Ginsenosides are synthesized from the assembly of two farnesyl diphosphate (FPP) molecules. Each molecule of FPP is in turn the product of two molecules of dimethylallyl diphosphate and two molecules of isopentenyl diphosphate (IPP) . The biosynthetic pathway of ginsenosides is not entirely characterized, though as steroids they derive from pathways that lead to the synthesis of isoprene units .


Molecular Structure Analysis

Ginsenoside Rh1 is classified as a member of the dammarane family. The structure of these dammarane ginsenosides consists of a 4-ring, steroid-like structure . The molecular weight of Ginsenoside Rh1 is 638.87 and its molecular formula is C36H62O9 .


Chemical Reactions Analysis

The hydrolysis mode of ginsenoside Rb1 by β-glucosidases can be classified into the C3 pattern and C20 pattern based on the specificity of β-glucosidases for the glycosyl moieties linked to C-3 and C-20 of ginsenoside Rb1 .

Aplicaciones Científicas De Investigación

Neurological Disorders

  • Field : Neurology
  • Application : Ginsenoside Rh1 has shown strong pharmacological activities in the nervous system, with protective effects on nerve cells, improved resistance to neuronal injury, modulation of neural activity, resistance to cerebral ischemia/reperfusion injury, improvement of brain damage after eclampsia hemorrhage, improvement of memory and cognitive deficits, treatment of Alzheimer’s disease (AD) and vascular dementia, alleviation of anxiety, pain, and inhibition of ionic-like behavior .
  • Methods : The exact methods of application or experimental procedures are not specified in the source .
  • Results : The results indicate potential value in the treatment of human diseases, particularly neurological disorders .

Alzheimer’s Disease

  • Field : Neurology
  • Application : Ginsenoside Rh1 has been found to exert neuroprotective effects by activating the PI3K/Akt pathway in Amyloid-β induced SH-SY5Y cells .
  • Methods : In the study, human neuroblastoma SH-SY5Y cells were treated with the β-amyloid oligomers alone or in combination with ginsenoside Rh1 .
  • Results : Ginsenoside Rh1 was able to attenuate β-amyloid induced oxidative stress and cell death by activating the PI3K/Akt signaling pathway .

Skin-lightening

  • Field : Dermatology
  • Application : Ginsenoside Rh1, along with ginsenoside Rg2 and Hydrangea extract, has been found to have a skin-lightening effect .
  • Methods : The skin-lightening effects were evaluated by assessing the inhibitory effects of these substances on tyrosinase (TYR) activity in melanocytes (SK-MEL-2 cells) and pigmentation in a three-dimensional (3D) artificial skin model .
  • Results : The combination of ginsenosides Rh1, Rg2, and Hydrangea extract reduced the activity of TYR and inhibited the synthesis of melanin more effectively than each component alone .

Antimicrobial Activity

  • Field : Microbiology
  • Application : Ginsenosides, including Rh1, may provide ginseng with antimicrobial activity against pathogens .
  • Methods : The exact methods of application or experimental procedures are not specified in the source .
  • Results : The results indicate potential value in the treatment of human diseases, particularly those caused by pathogens .

Cancer Treatment

  • Field : Oncology
  • Application : Ginsenosides, including Rh1, have been found to have potential therapeutic effects in cancer treatment .
  • Methods : The exact methods of application or experimental procedures are not specified in the source .
  • Results : The results indicate potential value in the treatment of human diseases, particularly cancer .

Anti-Inflammatory

  • Field : Immunology
  • Application : Ginsenoside Rh1 has been found to have anti-inflammatory effects .
  • Methods : The exact methods of application or experimental procedures are not specified in the source .
  • Results : The results indicate potential value in the treatment of human diseases, particularly those with an inflammatory component .

Safety And Hazards

Ginsenoside Rh1 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Direcciones Futuras

Ginsenosides have the potential to be new drugs for the treatment of osteoporosis, promote fracture healing and are strong candidates for cytokines in the tissue-engineered bone . They also have potential applications in various fields such as medicine, food, and cosmetics .

Propiedades

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQNTCRNSXYLAH-RFCGZQMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979245
Record name Ginsenoside Rh1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginsenoside Rh1

CAS RN

63223-86-9
Record name Ginsenoside Rh1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63223-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside Rh1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063223869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ginsenoside Rh1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63223-86-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GINSENOSIDE RH1, (20S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBR6F7G8FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2,420
Citations
DNH Tam, DH Truong, TTH Nguyen, L Tran… - Planta …, 2018 - thieme-connect.com
… Ginsenoside Rh1 is one of major bioactive compounds … the pharmacological effects of ginsenoside Rh1 in a systematic … and pharmacological effects of ginsenoside Rh1 from in vitro and …
Number of citations: 71 www.thieme-connect.com
EK Park, MK Choo, MJ Han, DH Kim - International archives of allergy …, 2004 - karger.com
… The in vitroanti-inflammatory activity of ginsenoside Rh1 (Rh1) in RAW264. 7 cells was investigated. Results: Rh1 potently inhibited histamine release from rat peritoneal mast cells and …
Number of citations: 253 karger.com
SY Lee, JJ Jeong, SH Eun, DH Kim - European Journal of Pharmacology, 2015 - Elsevier
… We next examined the inhibitory effect of ginsenoside Rh1 and protopanaxatriol on the phosphorylation of IRAK1, TAK1, IKKβ, and IκBα in LPS-stimulated peritoneal macrophages (Fig. …
Number of citations: 108 www.sciencedirect.com
DTN Huynh, Y Jin, CS Myung, KS Heo - Cancers, 2021 - mdpi.com
… ginsenoside Rh1 exhibits anticancer effects on BC. We found that this ginsenoside effectively inhibited the growth of BC cells in both cell cultures and mice. Therefore, ginsenoside Rh1 …
Number of citations: 29 www.mdpi.com
YZ Wang, J Chen, SF Chu, YS Wang, XY Wang… - Journal of …, 2009 - Elsevier
… In conclusion, both ginsenoside Rh1 and Ppt have similar memory-improving effects to their prototype ginsenoside Rg1 in the behavioral test and electrophysiological study. Rg1, Rh1, …
Number of citations: 101 www.sciencedirect.com
YJ Lee, YR Jin, WC Lim, SM Ji, S Choi, S Jang… - The Journal of steroid …, 2003 - Elsevier
… The experiments presented in this report show that ginsenoside-Rh1 (G-Rh1) is an active estrogenic ligand as determined by measuring the transcription activation of an estrogen-…
Number of citations: 227 www.sciencedirect.com
Y Jin, DTN Huynh, CS Myung, KS Heo - International journal of molecular …, 2021 - mdpi.com
… Here, the inhibitory effects of ginsenoside-Rh1 (Rh1) on BC metastasis, and its underlying signaling pathway in TNBC were investigated. Rh1-treated MDA-MB-231 cells were analyzed …
Number of citations: 25 www.mdpi.com
W Lee, SH Cho, JE Kim, C Lee, JH Lee… - The American Journal …, 2019 - World Scientific
… Our results indicated that ginsenoside Rh1 might be useful in the treatment of … of ginsenoside Rh1 on LPSinduced secretion of HMGB1 by HUVECs. Treatment with ginsenoside Rh1 …
Number of citations: 33 www.worldscientific.com
X Lyu, X Xu, A Song, J Guo, Y Zhang… - Oncology …, 2019 - spandidos-publications.com
Colorectal cancer (CRC) is the third leading cause of cancer‑associated mortality worldwide. Ginsenoside Rh1 (Rh1) is a traditional medicine monomer with antitumor activity; however, …
Number of citations: 28 www.spandidos-publications.com
W Gu, KA Kim, DH Kim - Biological and Pharmaceutical Bulletin, 2013 - jstage.jst.go.jp
… ginsenoside Rh1 on adipogenesis in 3T3-L1 cells and high fat diet-induced obesity (DIO) mice. Treatment with ginsenoside Rh1 … analysis revealed that ginsenoside Rh1 decreased the …
Number of citations: 68 www.jstage.jst.go.jp

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.